molecular formula C17H22N2O2S B397197 4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B397197
M. Wt: 318.4g/mol
InChI Key: UPPPLUABFZWGHX-UHFFFAOYSA-N
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Description

4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C₁₇H₂₂N₂O₂S It is a sulfonamide derivative, characterized by the presence of a butyl group, a pyridinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-butylbenzenesulfonyl chloride with 2-(4-pyridinyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products of oxidation may include sulfonic acids or sulfoxides.

    Reduction: Reduction can yield amines or alcohols, depending on the specific conditions.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The pyridinyl group may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives, such as:

  • 4-methyl-N,N-di(2-propynyl)benzenesulfonamide
  • 4-tert-butyl-N-(pyridin-3-yl)benzenesulfonamide

These compounds share similar structural features but differ in the substituents attached to the benzenesulfonamide moiety. The unique combination of the butyl and pyridinyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4g/mol

IUPAC Name

4-butyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O2S/c1-2-3-4-15-5-7-17(8-6-15)22(20,21)19-14-11-16-9-12-18-13-10-16/h5-10,12-13,19H,2-4,11,14H2,1H3

InChI Key

UPPPLUABFZWGHX-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2

Origin of Product

United States

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